An In-depth Technical Guide to the Chemical Properties of 5-Bromo-8-nitroisoquinoline
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-8-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-nitroisoquinoline is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a synthetically versatile bromine atom on the isoquinoline scaffold, imparts a distinct reactivity profile. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, serving as a technical resource for researchers employing this compound in their work. The strategic placement of the bromo and nitro functionalities allows for selective chemical modifications, making it an important intermediate in the development of novel pharmaceutical agents and functional materials.[1][2]
Chemical and Physical Properties
5-Bromo-8-nitroisoquinoline presents as a yellow to beige solid at room temperature.[2][3] A compilation of its key physical and chemical properties is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrN₂O₂ | [2] |
| Molecular Weight | 253.05 g/mol | [3] |
| Melting Point | 136-141 °C | [1][3] |
| Boiling Point | 386.9 °C at 760 mmHg (Predicted) | [3][4] |
| Appearance | Yellow to Beige Solid/Powder | [2][3] |
| Purity | ≥ 90-95% | [2] |
| CAS Number | 63927-23-1 | [2] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of 5-Bromo-8-nitroisoquinoline.
| Spectroscopy | Data | Source(s) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ: 8.12 (dd, 1H, J = 0.8, 6.0 Hz), 8.33 (d, 1H, J = 8.3 Hz), 8.35 (AB, 1H, J = 8.2 Hz), 8.84 (d, 1H, J = 5.9 Hz), 9.78 (s, 1H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ: 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, 148.1 | [1] |
| IR (CHCl₃) | cm⁻¹: 3053, 1619, 1580, 1485, 1374, 1265, 1201 | [1] |
| Mass Spec (DCI) | m/e 255 (M+H)⁺ | [3] |
Synthesis of 5-Bromo-8-nitroisoquinoline
A robust and scalable one-pot synthesis of 5-Bromo-8-nitroisoquinoline from isoquinoline has been developed, which avoids the isolation of the 5-bromoisoquinoline intermediate.[1][5][6] This procedure is advantageous for its efficiency and applicability to large-scale production.[1]
Experimental Protocol: One-Pot Synthesis
Materials:
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Isoquinoline
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Concentrated Sulfuric Acid (96%)
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N-Bromosuccinimide (NBS)
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Potassium Nitrate (KNO₃)
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Ice
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Concentrated Ammonium Hydroxide
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Water
Procedure:
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A solution of isoquinoline in concentrated sulfuric acid is prepared and cooled to a low temperature (typically between -26°C and -18°C).[6]
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N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution, maintaining strict temperature control to selectively form 5-bromoisoquinoline and minimize the formation of the 8-bromo isomer.[1][6]
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Following the bromination, potassium nitrate is added to the reaction mixture for the in-situ nitration step.
-
The reaction mixture is then carefully quenched by pouring it onto crushed ice.
-
The pH of the resulting solution is adjusted to 8-10 with concentrated ammonium hydroxide to precipitate the crude product.[3]
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The precipitated solid is collected by filtration, washed with water, and dried to yield 5-bromo-8-nitroisoquinoline as a yellow solid.[3]
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Further purification can be achieved by recrystallization or column chromatography.[1]
Caption: One-pot synthesis workflow for 5-Bromo-8-nitroisoquinoline.
Reactivity and Chemical Transformations
5-Bromo-8-nitroisoquinoline is a versatile intermediate due to the distinct reactivity of its functional groups. The bromine atom is susceptible to displacement through various cross-coupling reactions, while the nitro group can be readily reduced to an amine.
Suzuki-Miyaura Cross-Coupling
The bromo group at the 5-position can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form C-C bonds. This reaction is fundamental in constructing more complex molecular architectures.
Generic Experimental Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, add 5-Bromo-8-nitroisoquinoline, the desired arylboronic acid (typically 1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Degassed solvents (e.g., a mixture of 1,4-dioxane and water or toluene and water) are added.
-
The reaction mixture is heated (typically between 80-110°C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
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Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Reduction of the Nitro Group
The nitro group at the 8-position can be reduced to an amino group under various conditions, providing access to 5-bromo-8-aminoisoquinoline. This amino group is a versatile handle for further functionalization, such as N-alkylation, N-acylation, and diazotization reactions.[1]
Caption: Key chemical transformations of 5-Bromo-8-nitroisoquinoline.
Applications in Research and Development
5-Bromo-8-nitroisoquinoline is a valuable starting material in several areas of chemical research and development.
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Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][5] The isoquinoline core is a common motif in many biologically active molecules, and the functional handles on this derivative allow for the construction of diverse compound libraries for drug discovery programs, including those targeting neurological disorders.[2]
-
Materials Science: The electronic properties of the isoquinoline ring system, modified with bromo and nitro groups, make this compound and its derivatives of interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[2]
-
Biological Research: Derivatives of 5-Bromo-8-nitroisoquinoline can be used to synthesize probes for studying enzyme and receptor mechanisms, contributing to a deeper understanding of cellular processes.[2]
Safety and Handling
5-Bromo-8-nitroisoquinoline is classified as toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-8-nitroisoquinoline is a synthetically important molecule with well-defined chemical properties and reactivity. Its efficient one-pot synthesis and the orthogonal reactivity of its bromo and nitro groups make it an invaluable building block for the creation of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, intended to facilitate its effective use in research and development.
